- Regioselective Synthesis of o-Benzenediboronic Acids via Ir-Catalyzed o-C-H Borylation Directed by a Pyrazolylaniline-Modified Boronyl GroupOrganic Letters, 2017, 19(4), 886-889,
Cas no 89694-47-3 ((4-Chloro-3-methoxyphenyl)boronic acid)

(4-Chloro-3-methoxyphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-3-methoxyphenyl)boronic acid
- 4-Chloro-3-methoxyphenylboronic Acid (contains varying amounts of Anhydride)
- 4-chloro-3-methoxyphenylboronic acid
- [4-chloro-3-(methyloxy)phenyl]boronic acid
- 4-Chlor-3-methoxy-benzol-boronsaeure
- 4-chloro-3-methoxybenzeneboronic acid
- 4-Chloro-3-methoxybenzeneboronic Acid (contains varying amounts of Anhydride)
- (4-Chloro-3-Methoxyphenyl)Boronicacid
- B-(4-Chloro-3-methoxyphenyl)boronic acid (ACI)
- Benzeneboronic acid, 4-chloro-3-methoxy- (7CI)
- Boronic acid, (4-chloro-3-methoxyphenyl)- (9CI)
- DTXSID70629646
- 4-chloro-3-methoxyphenylboronic acid, AldrichCPR
- MFCD01318965
- 4-chloro-5-methoxyphenylboronic acid
- AB01331104-02
- CS-W002768
- SB39695
- NCGC00336368-01
- 4-chloro-3-methoxy phenylboronic acid
- SY030547
- DB-016060
- AKOS004113772
- C3253
- 89694-47-3
- Boronic acid, (4-chloro-3-methoxyphenyl)-
- SCHEMBL1018126
- 4-Choro-3-methoxyphenylboronic acid
- Z360059556
- J-501383
- 4-chloro-3-methoxyphenyl boronic acid
- DZNNRXURZJLARZ-UHFFFAOYSA-N
- 4N-900
- EN300-38917
-
- MDL: MFCD01318965
- インチ: 1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
- InChIKey: DZNNRXURZJLARZ-UHFFFAOYSA-N
- SMILES: ClC1C(OC)=CC(B(O)O)=CC=1
計算された属性
- 精确分子量: 186.02600
- 同位素质量: 186.026
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7A^2
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.325
- ゆうかいてん: 151°C(lit.)
- Boiling Point: 341.7±52.0 °C at 760 mmHg
- フラッシュポイント: 160.4±30.7 °C
- Refractive Index: 1.545
- PSA: 49.69000
- LogP: 0.02840
(4-Chloro-3-methoxyphenyl)boronic acid Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Inert atmosphere,2-8°C
(4-Chloro-3-methoxyphenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-Chloro-3-methoxyphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C42150-10g |
(4-Chloro-3-methoxyphenyl)boronic acid |
89694-47-3 | 98% | 10g |
¥358.0 | 2023-09-08 | |
eNovation Chemicals LLC | Y1046313-25g |
(4-CHLORO-3-METHOXYPHENYL)BORONICACID |
89694-47-3 | 98% | 25g |
$170 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052044-1g |
(4-Chloro-3-methoxyphenyl)boronic acid |
89694-47-3 | 98% | 1g |
¥44.00 | 2024-04-26 | |
TRC | C427903-1000mg |
4-Chloro-3-methoxyphenylboronic acid |
89694-47-3 | 1g |
$98.00 | 2023-05-18 | ||
Apollo Scientific | OR46099-5g |
4-Chloro-3-methoxybenzeneboronic acid |
89694-47-3 | 98% | 5g |
£38.00 | 2025-02-20 | |
Apollo Scientific | OR46099-25g |
4-Chloro-3-methoxybenzeneboronic acid |
89694-47-3 | 98% | 25g |
£175.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052044-10g |
(4-Chloro-3-methoxyphenyl)boronic acid |
89694-47-3 | 98% | 10g |
¥373.00 | 2024-04-26 | |
Key Organics Ltd | 4N-900-100MG |
(4-chloro-3-methoxyphenyl)boronic acid |
89694-47-3 | >95% | 100mg |
£75.00 | 2025-02-08 | |
eNovation Chemicals LLC | D694572-10g |
4-Chloro-3-methoxyphenylboronic Acid |
89694-47-3 | 98% | 10g |
$135 | 2024-07-20 | |
eNovation Chemicals LLC | D500692-5g |
(4-Chloro-3-Methoxyphenyl)boronic acid |
89694-47-3 | 97% | 5g |
$150 | 2024-05-24 |
(4-Chloro-3-methoxyphenyl)boronic acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 17 h, rt
(4-Chloro-3-methoxyphenyl)boronic acid Raw materials
- 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(4-Chloro-3-methoxyphenyl)boronic acid Preparation Products
(4-Chloro-3-methoxyphenyl)boronic acid 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
(4-Chloro-3-methoxyphenyl)boronic acidに関する追加情報
(4-Chloro-3-Methoxyphenyl)Boronic Acid: A Comprehensive Overview
The compound (4-Chloro-3-Methoxyphenyl)Boronic Acid (CAS No. 89694-47-3) is a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science. This boronic acid derivative has garnered attention due to its versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to construct biaryl structures with high efficiency and precision.
Recent advancements in the synthesis of (4-Chloro-3-Methoxyphenyl)Boronic Acid have focused on improving the reaction conditions and scalability. Researchers have explored various catalysts and solvent systems to enhance the yield and purity of this compound, making it more accessible for large-scale applications. For instance, studies have demonstrated that the use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high product quality.
The structural features of (4-Chloro-3-Methoxyphenyl)Boronic Acid make it an ideal candidate for the construction of complex aromatic systems. The presence of both a chlorine atom and a methoxy group on the aromatic ring introduces unique electronic properties, enabling selective reactivity in various coupling reactions. This dual functionality has been exploited in the development of novel pharmaceutical agents, where precise control over the chemical structure is critical.
In terms of applications, (4-Chloro-3-Methoxyphenyl)Boronic Acid has been extensively used in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. Recent studies have highlighted its role in creating bioactive molecules with potential anti-cancer and anti-inflammatory properties. For example, a research group successfully synthesized a series of boron-containing heterocycles using this boronic acid as a key intermediate, demonstrating its utility in medicinal chemistry.
Moreover, the integration of (4-Chloro-3-Methoxyphenyl)Boronic Acid into polymer science has opened new avenues for material innovation. By incorporating this compound into polymeric frameworks, researchers have developed advanced materials with tailored electronic and mechanical properties. These materials hold promise for applications in electronics, sensors, and energy storage devices.
Looking ahead, the continued exploration of (4-Chloro-3-Methoxyphenyl)Boronic Acid is expected to drive further advancements in both academic research and industrial applications. Its role as a versatile building block in organic synthesis underscores its importance in modern chemistry, making it a subject of ongoing investigation and innovation.
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